molecular formula C11H12FN3S B5084705 4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5084705
M. Wt: 237.30 g/mol
InChI Key: YPZMZNBGIJIDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, an isopropyl group, and a hydrosulfide group attached to the triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-FLUOROPHENYL)-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its fluorophenyl, isopropyl, and hydrosulfide groups attached to the triazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3S/c1-7(2)10-13-14-11(16)15(10)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMZNBGIJIDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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